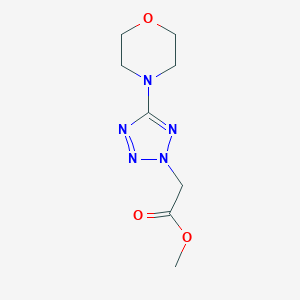

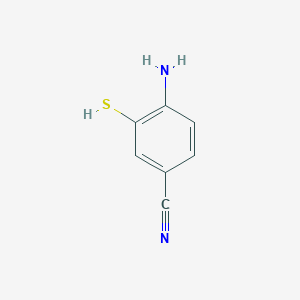

methyl 2-(5-morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate

説明

Introduction Methyl 2-(5-morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate is a compound of interest due to its morpholine and tetrazole functionalities, which are commonly explored in the development of pharmaceuticals and materials due to their unique chemical properties. Research in this domain often focuses on the synthesis of novel derivatives, understanding their molecular structures, reactivity, and potential applications in various fields excluding direct drug use and side effects.

Synthesis Analysis Synthesis strategies for compounds bearing morpholine and tetrazole units involve multi-step reactions, including bromination, cyclization, and nucleophilic substitution. For instance, Kumar et al. (2007) described a nine-step synthesis process for a morpholine derivative with an overall yield of 36%, highlighting the complexity and efficiency of synthesizing such compounds (Kumar, Sadashiva, & Rangappa, 2007).

Molecular Structure Analysis The molecular structure of related compounds often reveals planar configurations and significant intramolecular interactions. Studies like the one by Karczmarzyk et al. (2012) provide insights into the crystallographic analysis, demonstrating how the molecular geometry can influence the compound's reactivity and physical properties (Karczmarzyk, Pitucha, Wysocki, Fruziński, & Olender, 2012).

Chemical Reactions and Properties Chemical reactions involving morpholine and tetrazole moieties are diverse, including condensation, cyclization, and substitution reactions. These functionalities contribute to the compounds' reactivity towards synthesizing various derivatives with potential antimicrobial and anti-inflammatory properties. Research by Sahin et al. (2012) on the synthesis of triazole derivatives containing morpholine moieties as antimicrobial agents exemplifies the chemical versatility of these groups (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).

科学的研究の応用

Pharmacological Interest of Morpholino Derivatives

Morpholino derivatives have been extensively explored for their broad spectrum of pharmacological profiles. These compounds, including those with morpholine rings, have been developed for various pharmacologically active substances, demonstrating their significance in drug design and synthesis for diverse therapeutic areas (Asif & Imran, 2019).

Therapeutic Applications of Tetrahydroisoquinolines

1,2,3,4-Tetrahydroisoquinoline derivatives, related to the chemical structure of interest, have shown potential as anticancer antibiotics, with some compounds gaining FDA approval for the treatment of diseases such as soft tissue sarcomas. This highlights their potential in drug discovery and therapeutic applications, indicating a trend in the synthesis and exploration of such derivatives for health-related benefits (Singh & Shah, 2017).

Antisense Research with Morpholino Oligos

Morpholino oligos have been applied in gene function studies across various model organisms. Their use provides a method to inhibit gene function, which is critical in understanding gene roles in development and disease. This application is particularly relevant in developmental biology and genetic research (Heasman, 2002).

Precision Polymerization Processes

Research on rare earth metal-mediated polymerization of polar monomers, including morpholine derivatives, offers insights into the synthesis of new materials. This highlights the role of such compounds in advancing materials science, particularly in the development of polymers with specific properties (Soller, Salzinger, & Rieger, 2016).

特性

IUPAC Name |

methyl 2-(5-morpholin-4-yltetrazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O3/c1-15-7(14)6-13-10-8(9-11-13)12-2-4-16-5-3-12/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZIVVKVBLMTIFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1N=C(N=N1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371693 | |

| Record name | Methyl [5-(morpholin-4-yl)-2H-tetrazol-2-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729240 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

methyl 2-(5-morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate | |

CAS RN |

175137-43-6 | |

| Record name | Methyl 5-(4-morpholinyl)-2H-tetrazole-2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175137-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl [5-(morpholin-4-yl)-2H-tetrazol-2-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-difluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B63294.png)

![(1R,3R)-Methyl 1-(benzo[D][1,3]dioxol-5-YL)-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate hydrochloride](/img/structure/B63314.png)

![3,6-Dioxabicyclo[3.1.0]hexan-2-one,4-butyl-4-ethoxy-,[1R-(1alpha,4alpha,5alpha)]-(9CI)](/img/structure/B63322.png)